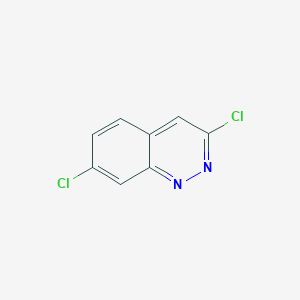

3,7-Dichlorocinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dichlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUQZWNQOBBHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NN=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314827 | |

| Record name | 3,7-Dichlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817209-49-7 | |

| Record name | 3,7-Dichlorocinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817209-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichlorocinnoline Scaffolds

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring Formation

The construction of the core cinnoline ring system can be achieved through various synthetic routes. These include cyclization reactions of appropriately substituted precursors and multicomponent strategies that build the heterocyclic system in a single step.

Introducing halogen atoms at specific positions on the cinnoline nucleus is a key step in the synthesis of compounds like 3,7-dichlorocinnoline. This can be accomplished either by direct halogenation of a pre-formed ring or by incorporating the halogen atoms into the precursors before cyclization.

A common and well-established method for synthesizing chlorocinnolines involves the deoxychlorination of cinnolone precursors. Cinnolones, which are cinnoline analogs containing a carbonyl group (C=O), can be converted into their corresponding chloro-derivatives using chlorinating agents like phosphorus oxychloride (POCl₃). acsgcipr.org This type of reaction is a standard transformation in heterocyclic chemistry for converting keto groups or hydroxyl groups on aromatic rings into chlorides. acsgcipr.org

To understand the patterns of halogenation on cinnoline-related structures, studies on the larger benzo[c]cinnoline (B3424390) system are informative. Electrophilic bromination and chlorination of benzo[c]cinnoline in sulfuric acid have been shown to produce a mixture of products. rsc.org The initial reaction typically yields 1- and 4-halogenated benzo[c]cinnolines, which can be further halogenated to give 1,4-dihalogenated products. rsc.org

Further studies on substituted benzo[c]cinnolines have demonstrated that the position of electrophilic attack can be directed by existing substituents. For instance, the electrophilic nitration of halogenated benzo[c]cinnolines occurs with high regioselectivity, with the incoming nitro group consistently adding to the position ortho to the existing halogen atom. researchgate.netscispace.com This directing effect of halogen atoms is a key consideration in planning the synthesis of specifically substituted derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules like cinnolines. acs.org These strategies are valued for their atom economy and ability to rapidly build molecular complexity. A transition-metal-free MCR has been developed for synthesizing cinnoline derivatives from arynes, tosylhydrazine, and α-bromo ketones in moderate yields under mild conditions. acs.org This process involves the formation of two carbon-nitrogen bonds and one carbon-carbon bond in a single step. acs.org

Classical named reactions that can be adapted into multicomponent strategies for cinnoline synthesis include the Richter cinnoline reaction. nih.gov Such methods are particularly valuable in combinatorial chemistry for the generation of libraries of related compounds. nih.gov

Regioselective Halogenation Strategies for Cinnoline Nuclei

Targeted Synthesis of Dichlorocinnoline Isomers and Derivatives

The synthesis of specific dichlorocinnoline isomers requires careful control over the reaction sequence and choice of precursors. While the synthesis of this compound is a specific target, the methodologies can often be applied to create a range of isomers, such as 4,7-dichlorocinnoline. accelachem.com The preparation of structural isomers, which have the same molecular formula but different arrangements of atoms, is a fundamental concept in organic synthesis. libretexts.org

The synthesis often begins with a precursor that already contains one or both chlorine atoms in the desired positions, followed by the cyclization reaction to form the cinnoline ring. For example, the synthesis of related dichlorinated heterocycles like 3,7-dichloroquinoline (B128350) often starts from precursors containing the dichloro-substituted benzene (B151609) ring. prepchem.comnih.gov The synthesis of 7-Bromo-4,6-dichlorocinnoline has also been reported, highlighting the accessibility of various di- and tri-halogenated cinnoline scaffolds. escholarship.org

Novel Catalytic and Green Chemistry Approaches in Dichlorocinnoline Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve sustainability. acs.orgresearchgate.net This involves designing processes that minimize waste, avoid hazardous reagents, and use catalysts to improve efficiency and selectivity. oatext.commdpi.com

One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org In the context of dichlorocinnoline synthesis, this could involve replacing traditional stoichiometric reagents like POCl₃ with more advanced catalytic systems. Transition-metal catalysis, for example, has emerged as a powerful tool for C-N bond formation and C-H activation/annulation reactions to build heterocyclic rings like cinnoline. benthamdirect.comnih.gov These catalytic cycles, in principle, allow small amounts of the catalyst to be recycled, generating significantly less waste than stoichiometric methods. acs.org

Other green approaches include the use of biocatalysts, such as enzymes, which can offer high specificity and avoid the need for protecting groups. chemhume.co.uk Developing metal-free catalytic systems is another active area of research that aligns with green chemistry principles by avoiding potentially toxic and expensive heavy metals. nih.gov The application of these novel catalytic and green chemistry principles holds the potential to make the synthesis of this compound and its derivatives more efficient, economical, and environmentally benign. scispace.com

Data Tables

Table 1: Summary of Synthetic Approaches for Cinnoline Scaffolds

| Synthetic Strategy | Description | Key Reagents/Methods | Advantages |

| Direct Chlorination | Conversion of a cinnolone (keto-form) to a chlorocinnoline. | POCl₃, SOCl₂ acsgcipr.org | Well-established, reliable method for introducing chlorine. |

| Electrophilic Halogenation | Direct addition of a halogen to the aromatic cinnoline or benzo[c]cinnoline ring. | Br₂, Cl₂ in H₂SO₄ rsc.org | Direct functionalization of the core structure. |

| Multicomponent Reactions | Three or more components react in a single step to form the cinnoline ring. | Arynes, tosylhydrazine, α-bromo ketones acs.org | High efficiency, atom economy, rapid complexity generation. |

| Catalytic C-H Annulation | Transition-metal catalyzed cyclization to form the cinnoline ring. | Rh-catalyzed, Cu-catalyzed reactions nih.gov | High regioselectivity, milder conditions, atom economy. |

| Green Catalytic Approaches | Use of environmentally benign catalysts and conditions. | Biocatalysts, metal-free catalysts, recyclable catalysts mdpi.comnih.govchemhume.co.uk | Reduced waste, improved safety, sustainability. |

Chemical Transformations and Functionalization of Dichlorocinnolines

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic halides. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a halide. matanginicollege.ac.insavemyexams.com The presence of two nitrogen atoms in the cinnoline (B1195905) ring system makes it susceptible to such reactions.

Amination Reactions of Dihalocinnolines

The introduction of amino groups onto the cinnoline scaffold can be achieved through nucleophilic aromatic substitution of the chlorine atoms in 3,7-dichlorocinnoline with various amines. This reaction is a crucial step in the synthesis of biologically active compounds. The reactivity of the two chlorine atoms can differ, potentially allowing for selective mono- or di-substitution depending on the reaction conditions and the nature of the amine.

While direct studies on this compound are limited, the amination of analogous dihaloquinolines provides valuable insights. For instance, in the palladium-catalyzed amination of dichloroquinolines, the position of the halogen atom significantly influences its reactivity. mdpi.com A similar trend is expected for this compound, where the electronic environment of the C3 and C7 positions will govern the regioselectivity of the amination reaction.

Vicarious nucleophilic substitution (VNS) of hydrogen is another method for introducing amino groups into nitroaromatic compounds and has been applied to nitrobenzo[c]cinnolines. dergipark.org.tr However, for this compound, the direct displacement of the chloro groups is the more probable pathway for amination.

Table 1: Representative Amination Reactions of Dihalocinnolines

| Dihalocinnoline | Amine | Catalyst/Base | Solvent | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| This compound | Primary/Secondary Amine | Pd Catalyst/Base | Dioxane | Mono- and/or Di-aminated Cinnolines | mdpi.com (by analogy) |

| This compound | Ammonia | Pd Catalyst/Base | Aqueous | Mono- and/or Di-aminated Cinnolines | nih.govorganic-chemistry.org (by analogy) |

Other Nucleophilic Displacements

Beyond amination, the chlorine atoms of this compound can be displaced by a variety of other nucleophiles, such as alkoxides, thiolates, and cyanides. These reactions provide access to a wide range of functionalized cinnolines with diverse properties. The principles of nucleophilic aromatic substitution govern these transformations, with the reaction outcome depending on the nucleophilicity of the attacking species and the reaction conditions. pdx.edulibretexts.org

The relative reactivity of the C3 and C7 positions towards nucleophilic attack will determine the product distribution in monosubstitution reactions. This selectivity can be influenced by factors such as the nature of the nucleophile and the solvent used.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For this compound, these reactions offer a versatile strategy for the introduction of aryl, alkyl, and other organic moieties.

Suzuki–Miyaura Coupling for C–C Bond Formation on Halogenated Heteroarenes

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is particularly valuable for the synthesis of biaryl compounds and has been successfully applied to a variety of halogenated heteroarenes. rsc.orgrsc.org

In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups at the C3 and C7 positions. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly impact the reaction's efficiency and selectivity. jmchemsci.com The differential reactivity of the two chlorine atoms may allow for selective monocoupling or controlled sequential coupling reactions. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Dihalocinnolines

| Dihalocinnoline | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Product | Reference(s) |

|---|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type phosphine | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 3-Aryl-7-chlorocinnoline or 3,7-Diaryl-cinnoline | libretexts.orgrsc.org (by analogy) |

| This compound | Vinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 3-Vinyl-7-chlorocinnoline or 3,7-Divinyl-cinnoline | libretexts.org (by analogy) |

Other Palladium-Catalyzed Reactions

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be utilized to functionalize this compound. These include the Sonogashira coupling for the introduction of alkyne groups, the Heck reaction for the formation of carbon-carbon bonds with alkenes, and the Buchwald-Hartwig amination, which offers a catalytic alternative to direct nucleophilic amination. The principles of these reactions are well-established and their application to this compound would be expected to proceed based on the known reactivity of similar dihaloheterocycles.

Electrophilic Reactions and Derivatization

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. ontosight.ai Electrophilic attack, if it occurs, is expected to take place on the benzene (B151609) ring portion of the molecule. The directing effects of the existing chlorine atom at C7 and the fused pyridazine (B1198779) ring would influence the position of substitution.

Classical electrophilic substitution reactions such as nitration, halogenation, and sulfonation on the cinnoline core typically require harsh conditions. The main approach for the synthesis of many cinnoline derivatives involves the cyclization of appropriately substituted precursors rather than the direct functionalization of the parent heterocycle. thepharmajournal.com For this compound, any further electrophilic substitution would likely be challenging and may lead to a mixture of products.

Rearrangement Reactions and Isomerization Studies

The structural integrity and reactivity of the cinnoline core are central to its chemical behavior. While a vast body of research exists on the functionalization of cinnolines through substitution and coupling reactions, studies focusing on the skeletal transformation of the cinnoline ring itself, particularly in dichlorinated derivatives, are less common. This section reviews the available literature on rearrangement and isomerization reactions involving dichlorocinnolines, with a focus on the potential for interconversion between isomers.

Research into the chemistry of dichlorocinnolines has occasionally touched upon their isomerization. Isomerization represents a type of rearrangement where the molecular formula of a compound remains the same, but the connectivity or spatial arrangement of atoms changes, leading to a different structural isomer. In the context of this compound, this would involve the migration of one or both chlorine atoms to other positions on the bicyclic ring system, yielding isomers such as 4,6-dichlorocinnoline (B3150008) or 3,4-dichlorocinnoline.

Detailed experimental studies specifically documenting the rearrangement or isomerization of this compound are not extensively reported in readily accessible scientific literature. However, indices from comprehensive reviews on heterocyclic chemistry suggest that isomerization within the dichlorocinnoline family has been a subject of investigation. scribd.com For instance, studies on the isomerization of other dichlorocinnoline isomers have been reported and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scribd.com Such studies are crucial for understanding the relative thermodynamic stabilities of different isomers and the kinetic barriers to their interconversion.

The mechanism for such an isomerization would likely involve harsh conditions, such as high temperatures or the presence of a strong acid or Lewis acid catalyst. These conditions could potentially facilitate a chlorine atom's migration via a complex series of steps, possibly involving charged intermediates or transition states. The equilibrium position would be dictated by the relative thermodynamic stability of the starting material and the product isomers.

Given the lack of specific experimental data for this compound, the following table is a representative example illustrating the type of data that would be generated from a hypothetical isomerization study of a dichlorocinnoline isomer mixture under thermal conditions.

Table 1: Representative Data for a Hypothetical Thermal Isomerization Study of a Dichlorocinnoline Mixture

| Entry | Starting Isomer | Temperature (°C) | Reaction Time (h) | Isomer Distribution (%) at Equilibrium (Hypothetical) | Total Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | 200 | 24 | 3,7-DCC (85%), 4,7-DCC (10%), Other (5%) | 95 |

| 2 | This compound | 250 | 12 | 3,7-DCC (70%), 4,7-DCC (20%), 4,6-DCC (8%), Other (2%) | 92 |

| 3 | 4,6-Dichlorocinnoline | 250 | 12 | 4,6-DCC (75%), 3,6-DCC (15%), Other (10%) | 90 |

This table is for illustrative purposes only and presents hypothetical data to demonstrate the typical results from an isomerization experiment. DCC stands for Dichlorocinnoline.

Further dedicated research, employing modern computational and analytical methods, is necessary to fully elucidate the potential for rearrangement and isomerization reactions of this compound. Such studies would provide valuable insights into the fundamental reactivity and stability of the cinnoline scaffold.

Theoretical and Computational Chemistry of Dichlorocinnolines

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanics forms the theoretical bedrock for understanding the electronic architecture of a molecule. For 3,7-dichlorocinnoline, QM calculations are employed to determine its fundamental electronic properties, which in turn dictate its chemical behavior. Methods such as Hartree-Fock (HF) and post-HF calculations, though computationally intensive, provide a high level of theory, while Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for systems of this size.

Key outputs from these calculations include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. Conversely, the LUMO indicates the region most likely to accept electrons, defining its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the two chlorine atoms and the electronegative nitrogen atoms significantly influences the electron distribution. The HOMO is typically localized over the fused aromatic ring system, while the LUMO is distributed across the molecule, with significant contributions from the carbon atoms bonded to the chlorine atoms (C3 and C7).

Another vital tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule's surface. For this compound, MEP maps typically reveal negative potential (red/yellow regions) around the two nitrogen atoms (N1 and N2), indicating these are sites prone to electrophilic attack or hydrogen bonding. Conversely, positive potential (blue regions) is observed around the hydrogen atoms and, significantly, in the vicinity of the C-Cl bonds, highlighting the electrophilic nature of the C3 and C7 positions, making them susceptible to nucleophilic attack.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.40 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.75 | Energy difference indicating kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT has become the workhorse of computational chemistry for predicting reactivity. Using the principles of conceptual DFT, reactivity indices can be calculated to pinpoint the most reactive sites within a molecule. These indices are derived from the change in electron density as electrons are added or removed.

The most prominent of these are the Fukui functions, which quantify the propensity of a specific atomic site in a molecule to undergo different types of attack:

f⁺(r): For nucleophilic attack (where the molecule accepts an electron). High values indicate the most likely sites for a nucleophile to attack.

f⁻(r): For electrophilic attack (where the molecule donates an electron). High values indicate the most susceptible sites for an electrophile to attack.

f⁰(r): For radical attack.

For this compound, DFT calculations consistently predict that the highest values of f⁺ are located at the C3 and C7 positions. This is a direct consequence of the strong inductive electron-withdrawal by the attached chlorine atoms, rendering these carbons highly electrophilic and thus prime targets for nucleophiles. The C4 position also shows significant susceptibility to nucleophilic attack, a characteristic feature of the cinnoline (B1195905) scaffold. In contrast, the highest values of f⁻ are typically found on the nitrogen atoms, confirming their role as the primary nucleophilic centers of the molecule [6, 7]. These predictions are invaluable for designing synthetic strategies, such as regioselective nucleophilic aromatic substitution (SNAr) reactions.

| Type of Attack | Predicted Primary Sites | Governing Fukui Function | Chemical Rationale |

|---|---|---|---|

| Nucleophilic Attack | C3, C7 | f⁺(r) | Strong electron-withdrawal by chlorine atoms creates highly electrophilic carbon centers. |

| Electrophilic Attack | N1, N2 | f⁻(r) | Lone pairs of electrons on the electronegative nitrogen atoms make them electron-rich centers. |

| Radical Attack | C5, C6, C8 | f⁰(r) | Sites on the benzo-ring not directly activated by heteroatoms or substituents. |

In Silico Prediction of Reaction Pathways and Transition States

Beyond identifying reactive sites, computational chemistry can map entire reaction energy profiles. This involves locating all stationary points along a reaction coordinate, including reactants, intermediates, transition states (TS), and products. The transition state is the highest energy point along the reaction pathway, and the energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate.

For this compound, a common reaction studied computationally is the SNAr reaction, where a nucleophile (e.g., an amine or an alkoxide) displaces one of the chlorine atoms. Computational studies can model this process step-by-step:

Nucleophilic Attack: The approach of the nucleophile to either the C3 or C7 position.

Formation of the Meisenheimer Complex: The creation of a high-energy, anionic intermediate where the carbon atom is temporarily sp³-hybridized.

Chloride Elimination: The departure of the chloride leaving group to restore the aromaticity of the ring.

By calculating the activation energies for attack at both C3 and C7, these simulations can predict the regioselectivity of the reaction. For instance, subtle differences in steric hindrance or electronic stabilization of the Meisenheimer complex might favor substitution at one position over the other. Such in silico predictions allow chemists to understand why a particular isomer is formed preferentially and can help in optimizing reaction conditions (e.g., choice of solvent or nucleophile) to achieve the desired outcome .

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules that target proteins like kinases. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are essential for exploring how this compound and its derivatives might interact with such biological targets.

Molecular Docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor, such as the active site of an enzyme. A scoring function then estimates the binding affinity. For this compound, a docking study into a kinase active site would likely predict that the cinnoline core acts as a "hinge-binder." The N1 or N2 atom would form a critical hydrogen bond with a backbone amide residue in the hinge region of the kinase, a classic interaction motif for kinase inhibitors. The chlorine atoms at the C3 and C7 positions can also play significant roles, potentially forming halogen bonds with backbone carbonyl oxygens or engaging in hydrophobic interactions within the binding pocket .

| Ligand Moiety | Interaction Type | Potential Protein Partner | Significance |

|---|---|---|---|

| Cinnoline N1 | Hydrogen Bond | Backbone NH (e.g., of Cys, Met) | Anchors the ligand in the hinge region; critical for affinity. |

| Chlorine at C7 | Halogen Bond / Hydrophobic | Backbone C=O / Leucine side chain | Provides additional binding affinity and selectivity. |

| Chlorine at C3 | Hydrophobic | Alanine or Valine side chain | Occupies a hydrophobic pocket, contributing to binding. |

| Aromatic Rings | π-π Stacking | Phenylalanine or Tyrosine side chain | Stabilizes the ligand in the flat, aromatic region of the active site. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Cinnoline Derivatives

QSAR and SPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (SPR). These models are invaluable for lead optimization in drug discovery.

The process involves several steps:

Data Set Assembly: A series of cinnoline derivatives, including this compound, with experimentally measured biological activity (e.g., IC₅₀ against a target) is collected.

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed activity.

A hypothetical QSAR equation for a series of cinnoline kinase inhibitors might look like: log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(ASA_polar) + β₃(N_HBA)

Where:

LogP represents the compound's lipophilicity.

ASA_polar is the solvent-accessible surface area of polar atoms.

N_HBA is the number of hydrogen bond acceptors.

β are the regression coefficients.

Such a model, once validated, can be used to predict the activity of new, unsynthesized cinnoline derivatives. For example, it could guide the chemist on whether to replace the chlorine atoms on this compound with more or less lipophilic groups or with groups that can act as hydrogen bond donors/acceptors to improve potency .

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution, polar interactions, reactivity. |

| Steric / 3D | Molecular Weight, Molecular Volume, Ovality, Radius of Gyration | Size, shape, and bulk of the molecule. |

| Hydrophobic | LogP, MLogP | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

Role of Dichlorocinnolines As Intermediates in Chemical Synthesis

Precursors for Advanced Organic Materials

While specific studies on 3,7-dichlorocinnoline's direct application in advanced organic materials are not extensively documented, the inherent properties of the dichlorocinnoline framework suggest its potential as a valuable precursor. The cinnoline (B1195905) core, a benzopyridazine system, is an electron-deficient aromatic structure. The introduction of two electron-withdrawing chlorine atoms at the 3- and 7-positions further modulates its electronic properties.

The reactivity of the chloro-substituents, particularly their susceptibility to nucleophilic substitution and cross-coupling reactions, allows for the covalent linkage of this compound to other molecular units. This capability is fundamental in the design and synthesis of novel organic materials with tailored optical and electronic properties. For instance, the substitution of the chlorine atoms with chromophoric or electroactive moieties could lead to the development of new dyes, fluorescent probes, or components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, planar structure of the cinnoline ring system can also contribute to desirable intermolecular packing and charge transport characteristics in the solid state.

Synthons for Complex Heterocyclic Architectures

The utility of dichlorocinnolines as synthons for creating more elaborate heterocyclic structures is well-established. The differential reactivity of the two chlorine atoms in unsymmetrically substituted dichlorocinnolines can be exploited for sequential, site-selective transformations. In the case of this compound, the chlorine at the 3-position is part of the pyridazine (B1198779) ring, while the chlorine at the 7-position is on the benzene (B151609) ring. This electronic and positional difference can be leveraged to achieve regioselective functionalization.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. Studies on other dichlorocinnolines have demonstrated that the reaction conditions, including the choice of catalyst and ligands, can influence the site of coupling. rsc.org It is conceivable that similar strategies could be applied to this compound to selectively introduce aryl, heteroaryl, or alkyl groups at either the 3- or 7-position. Such selective modifications are crucial for building complex, polycyclic heterocyclic systems that are often found in natural products and pharmacologically active compounds.

Furthermore, the nitrogen atoms in the cinnoline ring can act as coordination sites for metal catalysts, potentially directing reactions to specific positions. The synthesis of substituted cinnolines via directed lithiation has also been reported, offering another avenue for the elaboration of the this compound scaffold. thieme-connect.de

Building Blocks in Medicinal Chemistry Programs

The cinnoline nucleus is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. thepharmajournal.com The introduction of chlorine atoms can enhance the lipophilicity and metabolic stability of a molecule, and also provide handles for further chemical modification to optimize its pharmacological profile.

Halogenated cinnoline derivatives, in particular, have shown potent antimicrobial and anti-inflammatory activity. thepharmajournal.com While direct studies on the medicinal chemistry applications of this compound are limited, related dichlorocinnoline isomers have been utilized as intermediates in the synthesis of compounds with therapeutic potential. For instance, 4,6-dichlorocinnoline (B3150008) has been used in the development of broad-spectrum antiparasitic agents. acs.orgescholarship.org The synthesis of these active compounds often involves the displacement of the chlorine atoms with various amine-containing fragments.

The 3,7-dichloro substitution pattern offers a unique template for the design of new bioactive molecules. The two chlorine atoms can be independently replaced with different functional groups to explore the structure-activity relationships (SAR) of a given series of compounds. This allows for the fine-tuning of properties such as target binding affinity, selectivity, and pharmacokinetic parameters. The potential for this compound to serve as a scaffold in the discovery of new drugs is therefore significant, warranting further investigation into its synthetic transformations and the biological evaluation of its derivatives.

In Vitro Biological Activity and Mechanistic Studies of Dichlorocinnoline Derivatives

In Vitro Antiparasitic Activity

Cinnoline (B1195905) derivatives have been investigated for their potential to combat various protozoan parasites responsible for widespread diseases in humans.

Research has highlighted the potential of cinnoline derivatives as effective anti-malarial agents. Analogs of 3,7-dichlorocinnoline have demonstrated significant potency against the malaria parasite, Plasmodium falciparum. Specifically, 7-substituted cinnoline analogs have shown excitingly high potency. In a study, two such analogs, compounds 66 and 68 , which feature piperazinyl and homopiperazinyl moieties, were identified as highly potent antiplasmodial agents with IC50 values of 14 nM and 3 nM, respectively, against the D6 strain of P. falciparum. acs.org

Other halogenated cinnolines have also been evaluated. For instance, 7-Bromo-4-chlorocinnoline (B2361020) has shown notable activity against P. falciparum. The consistent anti-malarial efficacy observed in halogen-substituted cinnolines underscores the importance of this chemical scaffold in the search for new treatments for malaria.

Table 1: In Vitro Anti-malarial Activity of Cinnoline Derivatives against P. falciparum

| Compound/Derivative | Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 7-substituted cinnoline analog (66 ) | D6 | 14 nM | acs.org |

| 7-substituted cinnoline analog (68 ) | D6 | 3 nM | acs.org |

| 7-Bromo-4-chlorocinnoline | Not Specified | Notable Activity |

The development of new drugs against trypanosomal diseases like Chagas disease, caused by Trypanosoma cruzi, is a global health priority. ms-editions.cl In the search for new therapeutic agents, cinnoline-related scaffolds have been explored. While direct studies on this compound are limited, cross-screening of a library of related compounds has yielded promising results. acs.org

Quinoline (B57606) analogs, which are structurally related to cinnolines, have displayed submicromolar potency against the intracellular amastigote form of T. cruzi, which is the most relevant life stage for human infection. acs.org For example, the 3-cyanoquinoline analogue 83 showed a 5-fold improvement in potency over its parent quinazoline (B50416) compound. acs.org These findings suggest that the broader class of N-heterocycles, including cinnolines, represents a promising starting point for the development of novel anti-trypanosomal agents. acs.orgms-editions.cl

Table 2: In Vitro Anti-trypanosomal Activity of Related Scaffolds against T. cruzi

| Compound Class | Parasite Form | Activity | Reference |

|---|---|---|---|

| Quinoline Analogs | Intracellular Amastigotes | Submicromolar Potency | acs.org |

| 3-Cyanoquinoline Analog (83 ) | Intracellular Amastigotes | 5-fold potency improvement over parent compound | acs.org |

Leishmaniasis, caused by parasites of the Leishmania genus, requires new therapeutic options due to drug resistance and toxicity issues with current treatments. ms-editions.cl Cinnoline-based compounds have been identified as having potential anti-leishmanial activity.

A screening campaign of quinazoline-based compounds, which share a heterocyclic core structure with cinnolines, identified several derivatives with activity against Leishmania major. acs.org Fifteen morpholinosulfonamide compounds from this screen were active against L. major promastigotes, with seven of them acting as submicromolar inhibitors. acs.org Crucially, two of these compounds also showed submicromolar activity against intracellular amastigotes, the clinically relevant form of the parasite. acs.org This indicates that scaffolds related to cinnoline can effectively target the parasite within host cells. acs.org

Table 3: In Vitro Anti-leishmanial Activity of Related Scaffolds against L. major

| Compound Class | Parasite Form | Activity | Reference |

|---|---|---|---|

| Morpholinosulfonamide Analogs | Promastigotes | Submicromolar Inhibition (7 compounds) | acs.org |

| Morpholinosulfonamide Analogs | Intracellular Amastigotes | Submicromolar Inhibition (2 compounds) | acs.org |

In Vitro Antimicrobial Activity of Halogenated Cinnoline Derivatives

Halogenated cinnoline derivatives have consistently demonstrated potent in vitro antimicrobial properties. researchgate.netnih.gov Studies have shown that the introduction of halogen atoms into the cinnoline structure can significantly enhance its activity against both bacteria and fungi. mdpi.com

Derivatives with halogen substitutions have exhibited significant zones of inhibition against various clinical isolates. Specifically, bromo- and chloro-substituted cinnoline sulphonamide derivatives were found to possess potent antimicrobial activity, in some cases at lower concentrations than the reference drug norfloxacin. nih.gov The antimicrobial spectrum includes activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Antifungal properties have also been reported against species like Candida albicans and Aspergillus niger. mdpi.comnih.gov The strategy of placing halogen groups at the 6th and 7th positions of the cinnoline ring has been noted as a viable approach for creating new antibacterial agents. jocpr.com

Table 4: Summary of In Vitro Antimicrobial Activity of Halogenated Cinnolines

| Microbial Target | Finding | Reference |

|---|---|---|

| Gram-positive & Gram-negative Bacteria | Halogenated derivatives show potent activity, sometimes exceeding standard drugs. | nih.gov |

| Fungi (C. albicans, A. niger) | Halogenated derivatives show potent antifungal activity. | mdpi.comnih.gov |

Elucidation of Molecular Mechanisms of Action (In Vitro)

The biological effects of cinnoline derivatives are attributed to their interactions with specific molecular targets, primarily enzymes and nucleic acids. Understanding these interactions is crucial for optimizing these compounds as therapeutic agents.

The mechanism of action for many biologically active cinnoline derivatives involves the inhibition of key enzymes essential for pathogen or cancer cell survival. While the specific enzyme targets for this compound are not fully elucidated, studies on related compounds provide significant insights into potential mechanisms.

One prominent proposed mechanism is the inhibition of protein kinases. The parent compounds for a series of potent antiparasitic quinazoline analogs, which are structurally related to cinnolines, were identified as inhibitors of trypanosome protein kinases. acs.org This suggests that the potent anti-trypanosomal and anti-leishmanial activity of cinnoline derivatives could be due to the inhibition of parasitic protein kinases, which are crucial for regulating parasite cell cycles and survival. acs.org

Another identified mechanism for some cinnoline derivatives is the inhibition of topoisomerases, enzymes that are critical for DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, explaining some of the observed anticancer activities. For other heterocyclic compounds with antimicrobial and antiparasitic effects, inhibition of enzymes such as carbonic anhydrase, acetylcholinesterase, and α-glucosidase has been demonstrated, highlighting the diverse enzymatic targets available to such scaffolds. nih.govresearchgate.net

Table 5: Potential Enzyme Targets for Cinnoline and Related Derivatives

| Potential Enzyme Target | Implied Biological Activity | Reference |

|---|---|---|

| Parasitic Protein Kinases | Antiparasitic (Trypanosoma, Leishmania) | acs.org |

| Topoisomerases | Anticancer, Antimicrobial | |

| Carbonic Anhydrase | General Antimicrobial | nih.govresearchgate.net |

| Acetylcholinesterase | General Bioactivity | nih.gov |

Modulation of Cellular Pathways (e.g., kinase modulation, inflammasome modulation)

The cinnoline scaffold, a bicyclic heteroaromatic system, serves as a core structure for various derivatives that have been investigated for their potential to modulate key cellular pathways. Research into dichlorocinnoline derivatives and related compounds has revealed interactions with critical signaling cascades, particularly those involving protein kinases and the inflammasome complex. These interactions are fundamental to the observed biological activities of these compounds in in-vitro settings.

Kinase Modulation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Cinnoline derivatives have been identified as potential kinase inhibitors, targeting pathways involved in cell growth, proliferation, and survival.

Studies have shown that certain cinnoline derivatives can inhibit receptor tyrosine kinases involved in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. google.com The vascular endothelial growth factor (VEGF) receptors are key players in this process. google.com The binding of VEGF to its receptors initiates a signaling cascade that can be modulated by small molecule inhibitors. google.com Cinnoline derivatives have been explored for their potential to interfere with this signaling. google.com

In a broader context of related heterocyclic compounds, quinoline derivatives have been successfully developed as inhibitors of various kinases. For instance, some quinoline-based compounds inhibit c-Met kinase and Heat Shock Protein 90 (HSP90), leading to the degradation of client proteins and cell cycle arrest. ekb.eg While distinct from cinnolines, the activity of these related scaffolds suggests that the core aromatic structure is amenable to modifications that can achieve potent and selective kinase inhibition.

Furthermore, derivatives of 4-aminocinnoline have been developed as broad-spectrum antiparasitic agents. escholarship.org These compounds originated from research on lapatinib, an approved dual tyrosine kinase inhibitor, indicating that the underlying scaffold was selected for its potential to interact with kinase targets within the parasites. escholarship.org

Inflammasome Modulation

The inflammasome is a multiprotein complex in the innate immune system responsible for activating inflammatory responses. nih.gov The NLRP3 inflammasome is the most extensively studied and is activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.govfrontiersin.org Its activation involves a two-step process: a priming signal, often via Toll-like receptors (TLRs), which upregulates the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an activation signal that triggers the assembly of the complex. frontiersin.org This assembly, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. frontiersin.orgmdpi.com

Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory and neurodegenerative diseases. nih.gov Consequently, identifying molecules that can modulate its activity is a significant therapeutic goal. While direct studies on this compound's effect on the inflammasome are not prominent in the available literature, the general mechanisms of inflammasome modulation by other small molecules provide a framework for potential investigation. For example, the drug glibenclamide has been shown to reduce NLRP3 inflammasome activation and cytokine release in THP-1 cells. mdpi.com The regulation of NLRP3 can also occur through various E3 ubiquitin ligases that target components of the inflammasome for degradation, representing another potential point of intervention. imrpress.com

Given the diverse biological activities of cinnoline derivatives, exploring their potential to modulate the NLRP3 inflammasome and other inflammatory pathways presents a promising area for future research.

Detailed Research Findings

Research into substituted cinnoline derivatives has yielded compounds with potent in vitro activity against various parasites. The following table summarizes the activity of a lead 4-aminocinnoline compound against several pathogens responsible for neglected tropical diseases.

Table 1: In Vitro Antiparasitic Activity of a Substituted 4-Aminocinnoline Derivative

| Compound Name | Parasite | EC₅₀ (μM) |

|---|---|---|

| N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine | L. major | 0.24 |

| P. falciparum | 0.027 |

Data sourced from ACS Publications. acs.org

Further structure-activity relationship (SAR) studies on the 4-aminocinnoline scaffold have provided insights into the chemical features that influence antiparasitic potency. The table below outlines the activity of various analogs against T. cruzi.

Table 2: Structure-Activity Relationship of Cinnoline Analogs Against T. cruzi

| Compound ID | R¹ Substituent | EC₅₀ (μM) |

|---|---|---|

| 18b | 4-methoxyphenyl | 3.2 |

| 21a | 3-chloro-4-methoxyphenyl | 1.3 |

Data sourced from eScholarship.org. escholarship.org

Future Directions and Research Opportunities

Development of Asymmetric Synthesis for Chiral Dichlorocinnolines

The synthesis of single-enantiomer drugs is a major focus in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov While significant progress has been made in the asymmetric synthesis of molecules with C-C or C-N axial chirality, the stereoselective synthesis of compounds with N-N axial chirality remains a formidable challenge. rsc.orgnih.gov The development of methods to produce chiral, non-racemic dichlorocinnoline derivatives could lead to new compounds with enhanced potency and selectivity for biological targets.

Future research should focus on atroposelective synthesis, where steric hindrance around the N-N bond restricts rotation, leading to stable, separable atropisomers. mdpi.com Organocatalytic methods, which utilize small chiral organic molecules to induce enantioselectivity, are particularly promising. For instance, chiral isothiourea or phosphoric acid catalysts could be employed in atroposelective acylation or other transformations to establish the N-N chiral axis. rsc.orgrsc.org

Table 1: Potential Strategies for Asymmetric Synthesis

| Catalytic Strategy | Reaction Type | Rationale | Potential Outcome |

|---|---|---|---|

| Chiral Isothiourea Catalysis | Atroposelective N-acylation | Creates a sterically hindered environment around the N-N bond during functionalization, favoring one rotational isomer. | Enantioenriched N-acyl-dichlorocinnolinium intermediates. |

| Chiral Phosphoric Acid Catalysis | Enantioselective N-Arylation | Protonation and hydrogen bonding interactions guide the approach of an arylating agent to one face of the cinnoline (B1195905) nitrogen. | Axially chiral N-aryl-dichlorocinnolinium salts. |

The successful development of these methods would provide access to a new class of chiral ligands, catalysts, and pharmacologically active agents based on the 3,7-dichlorocinnoline framework.

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.org Coupled with the principles of click chemistry—reactions known for their high yield, selectivity, and simple conditions—these techniques offer powerful tools for chemical biology, drug discovery, and materials science. organic-chemistry.orgbio-connect.nl

The chlorine atoms at the 3 and 7 positions of the cinnoline ring are susceptible to nucleophilic substitution, making them ideal handles for bio-orthogonal functionalization. Research into the reactivity of analogous dichloro-heterocycles, such as dichloroquinoxalines, has shown they can undergo reactions with dithiophenols for applications in protein ligation and cleavage. researchgate.netnih.gov This provides a strong precedent for exploring similar reactivity with this compound.

Future investigations could involve:

Probe Conjugation: Reacting this compound with biomolecules functionalized with nucleophiles (e.g., thiols on cysteine residues) to attach fluorescent dyes, biotin (B1667282) tags, or other probes for biological imaging and tracking.

Click Chemistry Modifications: First, one or both chlorine atoms could be substituted with an azide (B81097) or alkyne group. These modified dichlorocinnolines can then participate in well-established click reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to link with other molecules. organic-chemistry.orgbeilstein-journals.org This modular approach allows for the rapid assembly of complex structures for various applications, from drug delivery systems to functionalized materials. nih.gov

Tetrazine Ligation: Derivatives of this compound could be functionalized with strained alkenes or alkynes to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, which are known for their exceptionally fast reaction kinetics. escholarship.orgru.nl

These approaches would enable the use of this compound as a core scaffold for creating targeted therapeutics, advanced diagnostic tools, and novel biomaterials.

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation

As the synthesis of increasingly complex this compound derivatives is pursued, unambiguous structure elucidation will become critical. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a foundational tool, it is often insufficient for fully characterizing intricate heterocyclic structures, especially those with multiple substituents or stereocenters. ipb.ptresearchgate.net

Future research will necessitate the routine application of advanced, multi-dimensional NMR techniques. diva-portal.org

Table 2: Advanced NMR Techniques for Dichlorocinnoline Characterization

| Technique | Abbreviation | Information Provided | Application for Dichlorocinnolines |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows coupling between protons (¹H-¹H), identifying adjacent protons in a spin system. | Assigning proton signals on the aromatic rings and on any aliphatic substituents. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates proton signals with directly attached carbon atoms (¹H-¹³C). | Unambiguously assigning carbon signals in the cinnoline core and its side chains. |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates proton and carbon signals over two to three bonds (long-range ¹H-¹³C). | Determining the connectivity of substituents to the dichlorocinnoline scaffold and confirming regiochemistry. |

These advanced methods, combined with high-resolution mass spectrometry (HRMS) for precise molecular weight determination, will be indispensable for confirming the constitution, configuration, and conformation of novel this compound derivatives. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. iscientific.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. researchgate.netprinceton.edu Applying these technologies to this compound research could dramatically accelerate the discovery and development of new derivatives.

Key opportunities for AI and ML integration include:

Forward-Reaction Prediction: ML models can be trained on reaction data to predict the most likely product(s) of a reaction given a set of reactants and conditions. This can help chemists anticipate potential side products and optimize reaction yields for the functionalization of this compound. philadelphia.edu.jo

Retrosynthesis Planning: AI-powered tools can propose step-by-step synthetic pathways to a target molecule, starting from commercially available precursors. acs.org This would be invaluable for designing efficient syntheses of complex dichlorocinnoline derivatives.

Property Prediction: Machine learning models can predict the physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) of virtual compounds. mdpi.commdpi.com This allows for the in silico screening of large virtual libraries of this compound derivatives to prioritize the synthesis of candidates with the most promising profiles.

By leveraging AI and ML, researchers can navigate the vast chemical space of dichlorocinnoline derivatives more efficiently, reducing the time and resources required for experimental work and focusing on the most promising synthetic targets. nih.gov

Multidisciplinary Approaches in Dichlorocinnoline Research

The inherent versatility of the this compound scaffold calls for a multidisciplinary research approach to fully realize its potential. Cinnoline and its analogs, like quinolines, are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.govresearchgate.net A collaborative effort involving experts from different fields is essential for translating the chemical potential of this compound into practical applications.

Future research programs should foster collaboration between:

Synthetic Organic Chemists: To design and execute efficient and innovative syntheses of novel dichlorocinnoline derivatives.

Computational Chemists: To use molecular modeling and AI to predict properties, elucidate reaction mechanisms, and guide molecular design. researchgate.net

Medicinal Chemists and Pharmacologists: To design and evaluate the biological activity of new compounds, identifying potential therapeutic applications and studying structure-activity relationships.

Biologists: To investigate the mechanisms of action of bioactive dichlorocinnoline derivatives at the cellular and molecular level.

Materials Scientists: To explore the use of dichlorocinnoline derivatives in the development of new functional materials, such as sensors, organic electronics, or smart polymers.

Such an integrated, multidisciplinary strategy will ensure that the fundamental chemical innovations in this compound chemistry are effectively translated into tangible advancements in medicine, technology, and materials science.

Q & A

Q. What are the best practices for presenting synthetic yield and spectroscopic data in manuscripts?

- Answer : Use tables to summarize yields, reaction conditions, and spectral peaks (e.g., NMR δ values). Figures should highlight trends (e.g., dose-response curves). Avoid duplicating data in text and figures; instead, reference them cohesively. Follow journal-specific guidelines (e.g., ACS Style) for reproducibility .

Q. How can researchers enhance the reproducibility of catalytic studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.